(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate
Description
(S)-tert-Butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate is a chiral boronate ester-containing pyrimidine derivative with the molecular formula C₂₀H₃₃BN₄O₄ and a molecular weight of 404.32 g/mol (CAS: 1632498-00-0) . Key structural features include:
- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- Piperazine ring: Substituted at position 4 with a tert-butyl carbamate (Boc) protecting group and a methyl group at position 3 (S-configuration).
- Boronate ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5 of the pyrimidine enables participation in Suzuki-Miyaura cross-coupling reactions .
This compound is primarily used as an intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly kinase inhibitors and boron-containing therapeutics.
Properties
IUPAC Name |
tert-butyl (3S)-3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BN4O4/c1-14-13-24(17(26)27-18(2,3)4)9-10-25(14)16-22-11-15(12-23-16)21-28-19(5,6)20(7,8)29-21/h11-12,14H,9-10,13H2,1-8H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOQUSIKYILRKR-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(C[C@@H]3C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological interactions, supported by relevant data and case studies.
Structural Characteristics
The compound features a piperazine core substituted with a tert-butyl group and a pyrimidine moiety containing a boronate ester. The presence of the boronate group is significant as it enhances the compound's reactivity in biological systems and contributes to its potential as a therapeutic agent.
| Component | Description |
|---|---|
| Molecular Formula | C18H26BN3O4 |
| Molecular Weight | Approximately 359.2 g/mol |
| Structural Features | Piperazine ring, tert-butyl group, pyrimidine derivative with boronate ester |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperazine Ring : Starting from appropriate piperazine derivatives.
- Introduction of the Pyrimidine Moiety : Utilizing pyrimidine precursors that can be functionalized to incorporate the boronate group.
- Boronate Ester Formation : Employing coupling reactions to attach the boronate moiety.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Enzyme Inhibition : The boronate group can interact with active sites on enzymes, leading to inhibition of enzymatic pathways.
- Receptor Modulation : The compound may modulate receptor activities through π-π stacking interactions with aromatic residues in proteins.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Inhibition Studies : Research has shown that derivatives can act as potent inhibitors of various kinases involved in cancer progression. For example, compounds with similar structural motifs have been effective against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA .
- Drug Development : The development of targeted therapies utilizing piperazine derivatives has shown promise in treating conditions like gastrointestinal stromal tumors (GIST) and systemic mastocytosis .
Comparative Analysis
To better understand the uniqueness of this compound in terms of biological activity and structural composition compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Piperidine instead of piperazine | Moderate enzyme inhibition |
| Compound B | Lacks boronate functionality | Limited reactivity in biological systems |
| Compound C | Different substitution patterns | Varying solubility and reactivity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Pyrimidine vs. Pyridine Derivatives
- two in pyrimidine). Impact: Lower binding affinity to targets like kinases, where pyrimidine’s dual nitrogen atoms often interact with catalytic lysine or hinge regions .
Pyrimidine vs. Pyrazole Derivatives
- Example : tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
- Key Difference : Pyrazole’s five-membered ring introduces greater conformational flexibility.
- Impact : Enhanced solubility but reduced metabolic stability due to increased susceptibility to oxidation.
Substituent Variations
Boronate vs. Bromine Substituents
- Example : (S)-tert-Butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate (CAS: 1272973-71-3)
Trifluoromethyl Modifications
- Example: tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate Key Difference: Trifluoromethyl group increases hydrophobicity and electron-withdrawing effects.
Stereochemical and Conformational Differences
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Brominated Analog | Pyrazole Derivative |
|---|
Preparation Methods
Preparation of the Pyrimidine Intermediate
The pyrimidine ring substituted at the 2-position with a leaving group (e.g., halogen) is typically synthesized via condensation reactions between amidines and β-dicarbonyl compounds or via cyclization of appropriate precursors. The 5-position is functionalized subsequently.
Introduction of the Boronate Ester Group
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced by borylation reactions, commonly through palladium-catalyzed cross-coupling methods such as:
- Miayura borylation : Using bis(pinacolato)diboron (B2Pin2) with a palladium catalyst and a base to replace a halogen at the 5-position of the pyrimidine ring with the boronate ester.
This reaction is typically carried out under inert atmosphere (argon or nitrogen) at elevated temperatures (e.g., 80–100 °C) in solvents like dioxane or tetrahydrofuran (THF).
Coupling to the Piperazine Moiety
The piperazine ring bearing a methyl substituent at the 3-position with defined stereochemistry (S-configuration) is prepared separately, often via chiral synthesis or resolution methods.
The pyrimidinyl boronate ester is then coupled to the piperazine nitrogen at the 4-position through nucleophilic aromatic substitution or palladium-catalyzed amination reactions.
Protection of the Piperazine Nitrogen
The free piperazine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the tert-butyl carbamate protecting group.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Pyrimidine synthesis | Amidines + β-dicarbonyl compounds, acid/base catalysis | 60–85 | Purification by recrystallization or chromatography |
| Borylation at 5-position | B2Pin2, Pd(dppf)Cl2 catalyst, KOAc, dioxane, 90 °C, 12 h | 70–90 | Inert atmosphere, careful exclusion of moisture |
| Coupling with piperazine | Piperazine derivative, Pd-catalyst, base, solvent (e.g., toluene), 80 °C | 65–80 | Stereochemistry maintained by chiral piperazine |
| Boc protection of piperazine | Boc2O, base (e.g., triethylamine), room temp, 2–4 h | 85–95 | Mild conditions to avoid racemization |
Research Findings and Optimization Notes
- Stereochemical integrity of the (S)-3-methylpiperazine is critical; mild reaction conditions and use of chiral starting materials are essential to prevent racemization.
- The borylation step is highly efficient with palladium catalysts and pinacol boronates, but requires strict exclusion of air and moisture to prevent catalyst deactivation.
- The Boc protection step is generally high yielding and straightforward but must be done after coupling to avoid interference with palladium catalysis.
- Purification is typically achieved via chromatography or recrystallization, with characterization by NMR, HPLC, and chiral HPLC to confirm purity and stereochemistry.
Summary Table of Key Preparation Steps
| Compound Intermediate | Key Reaction Type | Reagents & Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 2-halopyrimidine intermediate | Cyclization or condensation | Amidines + β-dicarbonyl, acid/base | 60–85 | Starting material for borylation |
| 5-boronate pyrimidine derivative | Miyaura borylation | B2Pin2, Pd catalyst, KOAc, dioxane, 90 °C | 70–90 | Sensitive to moisture and air |
| (S)-3-methylpiperazine | Chiral synthesis/resolution | Various chiral synthetic routes | — | Commercially available or synthesized separately |
| Pyrimidinyl-piperazine coupling | Pd-catalyzed amination | Pd catalyst, base, toluene, 80 °C | 65–80 | Retains stereochemistry |
| Boc protection of piperazine nitrogen | Carbamate formation | Boc2O, base, room temperature | 85–95 | Final protecting step |
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves coupling a brominated pyrimidine precursor (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) with a pinacol boronate ester under Suzuki-Miyaura conditions. Key parameters for optimization include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.
- Base : K₂CO₃ or Cs₂CO₃ in a 2:1 molar ratio relative to the boronate.
- Solvent : Dioxane/water (4:1) at 80–100°C for 12–24 hours .
Yield improvements (>70%) are achieved by degassing solvents to eliminate oxygen and using excess boronate (1.2–1.5 eq). Monitor reaction progress via TLC or LC-MS to minimize side products .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective coupling and absence of unreacted boronate (e.g., δ ~1.3 ppm for pinacol methyl groups).
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺).
- FT-IR : B-O stretching (~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) bands validate functional groups.
- HPLC : Purity >95% is essential for downstream applications .
Advanced Research Questions
Q. How can computational methods (DFT) guide structural analysis and reaction design?
Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties:
- Geometry Optimization : Compare DFT-optimized bond lengths/angles with X-ray crystallographic data to identify conformational discrepancies (e.g., torsional strain in the piperazine ring) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate reactivity trends for electrophilic substitution or nucleophilic attack on the pyrimidine ring.
- Molecular Electrostatic Potential (MEP) : Maps highlight nucleophilic sites (e.g., pyrimidine N-atoms) for regioselective functionalization .
Table 1 : Comparison of DFT and X-ray Data for Key Structural Parameters
| Parameter | DFT Value | X-ray Value | Deviation |
|---|---|---|---|
| B-O Bond Length (Å) | 1.37 | 1.35 | 0.02 |
| Piperazine Dihedral (°) | 12.4 | 10.8 | 1.6 |
Q. What strategies resolve low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?
Common issues and solutions:
- Boronate Hydrolysis : Use anhydrous conditions and minimize aqueous phases. Replace pinacol with more stable esters (e.g., MIDA boronate) if necessary .
- Catalyst Deactivation : Add ligands (e.g., SPhos) to stabilize Pd(0) intermediates.
- Steric Hindrance : Employ microwave irradiation (100–120°C) to enhance reaction kinetics .
Q. How should crystallographic data be refined to resolve ambiguities in molecular conformation?
Use SHELXL for refinement:
Q. How to address contradictions between spectroscopic and crystallographic data?
Example: If NMR suggests a planar pyrimidine ring, but X-ray shows puckering:
- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange.
- DFT-MD Simulations : Model temperature-dependent structural fluctuations .
Methodological Considerations
Q. What precautions are critical for handling boron-containing intermediates?
Q. How to design experiments for regioselective functionalization of the pyrimidine ring?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
